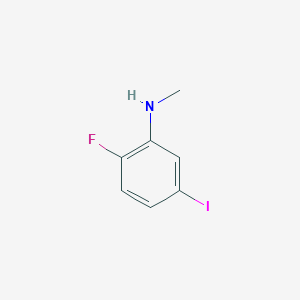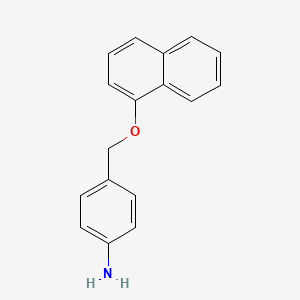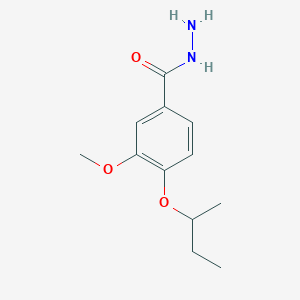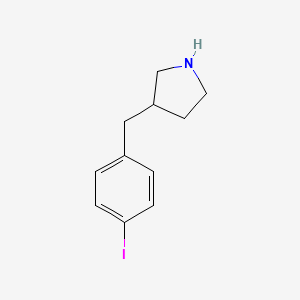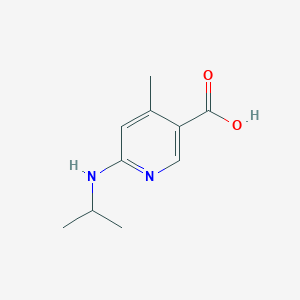
6-(Isopropylamino)-4-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Isopropylamino)-4-methylnicotinic acid: is a chemical compound with the following structure:
Structure: C11H14N2O2
It belongs to the class of nicotinic acid derivatives and features an isopropylamino group attached to the 6-position of the pyridine ring. This compound has diverse applications in both research and industry.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-(Isopropylamino)-4-methylnicotinic acid. One common approach involves the Suzuki–Miyaura coupling reaction, which joins an aryl halide (such as 4-methyl-3-nitrobenzoyl chloride) with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst . The reaction proceeds as follows:
Aryl Halide Activation: The aryl halide undergoes oxidative addition to the palladium catalyst.
Transmetalation: The boron group from the organoboron reagent transfers to palladium.
Reductive Elimination: The desired product, this compound, forms.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details on specific industrial methods are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
6-(Isopropylamino)-4-methylnicotinic acid can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of related derivatives.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions at the pyridine ring can modify its functional groups.
Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and various nucleophiles.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may serve as a starting material for the synthesis of pharmaceuticals.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It contributes to the development of novel materials.
Mécanisme D'action
The exact mechanism of action for 6-(Isopropylamino)-4-methylnicotinic acid depends on its specific application. It likely involves interactions with cellular receptors or enzymes, affecting relevant pathways.
Comparaison Avec Des Composés Similaires
While 6-(Isopropylamino)-4-methylnicotinic acid is unique due to its isopropylamino substituent, other related compounds include:
Nicotinic Acid (Niacin): A vitamin B3 derivative with a similar pyridine core.
6-Aminonicotinic Acid: Lacks the isopropylamino group but shares the pyridine scaffold.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-methyl-6-(propan-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9-4-7(3)8(5-11-9)10(13)14/h4-6H,1-3H3,(H,11,12)(H,13,14) |
Clé InChI |
YHTNASCYQLRAMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


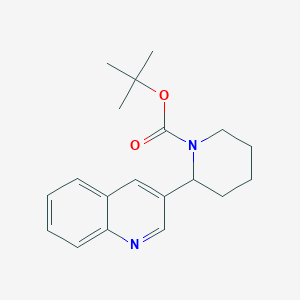


![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
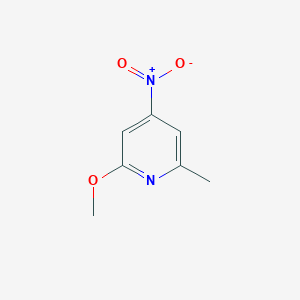
![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
